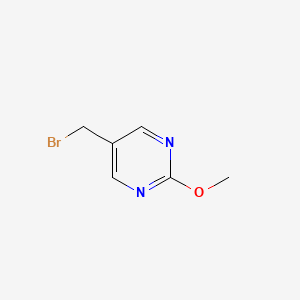

5-(Bromomethyl)-2-methoxypyrimidine

Descripción

BenchChem offers high-quality 5-(Bromomethyl)-2-methoxypyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Bromomethyl)-2-methoxypyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-(bromomethyl)-2-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-10-6-8-3-5(2-7)4-9-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTHIDQVBCBURT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 5-(Bromomethyl)-2-methoxypyrimidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromomethyl)-2-methoxypyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a pyrimidine core functionalized with a reactive bromomethyl group and an electron-donating methoxy group, offers a unique combination of properties that make it a valuable intermediate in the design and synthesis of novel therapeutic agents and other complex organic molecules. The pyrimidine scaffold is a ubiquitous motif in a vast array of biologically active compounds, including approved drugs, underscoring the importance of functionalized pyrimidine derivatives in drug discovery.[1]

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 5-(Bromomethyl)-2-methoxypyrimidine. Drawing on data from analogous compounds and established principles of organic chemistry, this document aims to equip researchers with the knowledge required for the effective handling, utilization, and modification of this important synthetic intermediate.

Chemical and Physical Properties

Precise experimental data for 5-(Bromomethyl)-2-methoxypyrimidine is not extensively reported in publicly available literature. However, its properties can be reliably predicted based on its structure and data from closely related analogues.

| Property | Value | Source/Rationale |

| Chemical Name | 5-(Bromomethyl)-2-methoxypyrimidine | IUPAC Nomenclature |

| CAS Number | 1352442-95-5 | [2] |

| Molecular Formula | C₆H₇BrN₂O | [2] |

| Molecular Weight | 203.04 g/mol | [2] |

| Appearance | Expected to be a white to off-white solid | Analogy with similar pyrimidine derivatives.[3] |

| Melting Point | Not available. Expected to be a solid at room temperature. | Analogy with compounds like 5-Bromo-2-methoxypyrimidine (m.p. 55.5-59.5 °C). |

| Boiling Point | Not available. Likely to decompose at higher temperatures. | The presence of the reactive bromomethyl group suggests thermal instability. |

| Solubility | Expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. Poorly soluble in water. | Based on the general solubility of similar organic compounds.[4] The "like dissolves like" principle suggests solubility in polar apathetic solvents. |

Spectroscopic Profile

Detailed experimental spectral data for 5-(Bromomethyl)-2-methoxypyrimidine is limited. The following represents an expected spectroscopic profile based on the analysis of its structural components and data from analogous compounds.[5]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons, the bromomethyl protons, and the methoxy protons.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| Pyrimidine H (at C4 and C6) | ~8.7 | Singlet | The two protons on the pyrimidine ring are in a similar chemical environment and are expected to appear as a singlet downfield due to the electron-withdrawing nature of the nitrogen atoms. |

| -CH₂Br | ~4.6 | Singlet | The methylene protons adjacent to the bromine atom are expected to be deshielded and appear as a singlet. |

| -OCH₃ | ~4.0 | Singlet | The methyl protons of the methoxy group are expected to appear as a sharp singlet. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |

| C2 (-OCH₃) | ~165 | The carbon atom attached to two electronegative atoms (oxygen and nitrogen) will be significantly downfield. |

| C4, C6 | ~158 | The pyrimidine ring carbons are expected to appear in the aromatic region. |

| C5 (-CH₂Br) | ~120 | The carbon atom bearing the bromomethyl group. |

| -CH₂Br | ~30 | The carbon of the bromomethyl group is expected in the aliphatic region but shifted downfield by the bromine atom. |

| -OCH₃ | ~55 | The carbon of the methoxy group. |

Mass Spectrometry

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of 5-(Bromomethyl)-2-methoxypyrimidine. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a distinctive M and M+2 molecular ion peak.[6]

Expected Fragmentation:

-

Molecular Ion (M⁺): A pair of peaks at m/z 202 and 204.

-

Loss of Br•: A fragment corresponding to the loss of a bromine radical.

-

Loss of •CH₂Br: A fragment resulting from the cleavage of the bromomethyl group.

-

Loss of •OCH₃: A fragment from the loss of a methoxy radical.

Synthesis and Reactivity

While a specific, optimized synthesis for 5-(Bromomethyl)-2-methoxypyrimidine is not widely published, a plausible synthetic route can be devised based on established organic chemistry principles and reactions of similar pyrimidine derivatives. A logical approach would involve the bromination of a suitable precursor.

A potential synthetic pathway could start from 2-methoxy-5-methylpyrimidine, followed by radical bromination of the methyl group using a reagent like N-bromosuccinimide (NBS) with a radical initiator.

Reactivity

The reactivity of 5-(Bromomethyl)-2-methoxypyrimidine is dominated by the highly electrophilic bromomethyl group.[7] This group is an excellent substrate for nucleophilic substitution reactions (Sₙ2), allowing for the introduction of a wide variety of functional groups.[8][9]

Key Reactions:

-

Nucleophilic Substitution: The bromine atom can be readily displaced by a range of nucleophiles, including amines, alcohols, thiols, and carbanions, to form a diverse array of 5-substituted-2-methoxypyrimidines.[7]

-

Cross-Coupling Reactions: While the bromomethyl group is the primary site of reactivity, the pyrimidine ring itself can potentially participate in cross-coupling reactions under specific conditions, although this is less common for the C-H bonds in the absence of a halogen on the ring.

Experimental Protocol: Nucleophilic Substitution with a Secondary Amine

This protocol provides a detailed, step-by-step methodology for a representative nucleophilic substitution reaction, a fundamental transformation for utilizing 5-(Bromomethyl)-2-methoxypyrimidine in synthesis. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Objective: To synthesize 2-methoxy-5-(morpholinomethyl)pyrimidine.

Materials:

-

5-(Bromomethyl)-2-methoxypyrimidine

-

Morpholine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-(Bromomethyl)-2-methoxypyrimidine (1.0 eq). The inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen, particularly if any of the reagents are sensitive.

-

Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM). DCM is a good choice of solvent as it is relatively non-polar and aprotic, which is ideal for Sₙ2 reactions, and it readily dissolves the starting material.

-

Base Addition: Add triethylamine (1.1 eq). Triethylamine acts as a non-nucleophilic base to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction. This prevents the protonation of the nucleophile (morpholine), which would render it unreactive.

-

Nucleophile Addition: Slowly add morpholine (1.1 eq) to the stirred solution at room temperature. Slow addition is recommended to control any potential exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC). This allows for the determination of when the starting material has been consumed and the reaction is complete.

-

Work-up:

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution. This step neutralizes any remaining acidic species and helps to remove the triethylammonium bromide salt into the aqueous layer.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer with DCM (2x) to ensure all the product is recovered.

-

Combine the organic layers and wash with brine. The brine wash helps to remove any residual water from the organic layer.

-

-

Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane). This will separate the desired product from any unreacted starting materials, byproducts, or impurities.

Caption: Workflow for nucleophilic substitution.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of 5-(Bromomethyl)-2-methoxypyrimidine make it a highly valuable building block in drug discovery. The pyrimidine ring is a privileged scaffold, and the ability to easily introduce diverse functionalities at the 5-position via the reactive bromomethyl group allows for the rapid generation of compound libraries for screening.[10]

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine core that interacts with the hinge region of the kinase active site. The 5-position is often a vector for substitution to improve potency and selectivity.[10]

-

Antiviral and Anticancer Agents: Substituted pyrimidines are known to exhibit a wide range of biological activities, including antiviral and anticancer properties.[3] The introduction of various side chains via the bromomethyl handle can lead to the discovery of novel therapeutic agents.

-

Probes for Chemical Biology: The ability to attach different functional groups, including fluorescent tags or affinity labels, makes this compound a useful tool for developing chemical probes to study biological systems.

Safety and Handling

-

Hazard Classification: Expected to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or inhaled. Alkylating agents, such as those containing a bromomethyl group, should be handled with care as they can be mutagenic.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Handle in accordance with good industrial hygiene and safety practices.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. The container should be tightly sealed.

Conclusion

5-(Bromomethyl)-2-methoxypyrimidine is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its key feature is the reactive bromomethyl group, which allows for straightforward functionalization at the 5-position of the pyrimidine ring. While detailed experimental data for this specific compound is sparse, its properties and reactivity can be reliably inferred from related structures. This guide provides a foundational understanding for researchers to effectively and safely utilize this compound in their synthetic endeavors, particularly in the pursuit of novel therapeutic agents.

Sources

- 1. Page loading... [guidechem.com]

- 2. Pyrimidine, 5-(bromomethyl)-2-methoxy-,(CAS# 1352442-95-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. visit.gallaudet.edu [visit.gallaudet.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scispace.com [scispace.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. evitachem.com [evitachem.com]

- 9. evitachem.com [evitachem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. synquestlabs.com [synquestlabs.com]

The Lynchpin of Pyrimidine Scaffolding: A Technical Guide to 5-(Bromomethyl)-2-methoxypyrimidine Derivatives in Drug Discovery

For the discerning researcher in the vanguard of medicinal chemistry and drug development, the pyrimidine core represents a privileged scaffold, a foundational element in a multitude of therapeutic agents.[1] Within this esteemed class of heterocycles, 5-(bromomethyl)-2-methoxypyrimidine emerges as a particularly strategic and versatile building block. Its bifunctional nature, characterized by a highly reactive bromomethyl group and a methoxy-substituted pyrimidine ring, offers a gateway to a diverse chemical space, enabling the synthesis of novel compounds with significant therapeutic potential, particularly in the realms of oncology and virology.[2]

This in-depth technical guide provides a comprehensive exploration of 5-(bromomethyl)-2-methoxypyrimidine and its derivatives. We will delve into its synthesis, reactivity, and applications, offering field-proven insights and detailed protocols to empower researchers in their quest for next-generation therapeutics.

The Strategic Importance of the 2,5-Disubstituted Pyrimidine Motif

The pyrimidine ring is a cornerstone of numerous biologically active molecules, including several FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and other key interactions within biological targets makes it a favored scaffold in drug design. The 2,5-disubstitution pattern is of particular interest as it allows for the precise orientation of functional groups to optimize target engagement, selectivity, and pharmacokinetic properties.

Derivatives of 5-(bromomethyl)-2-methoxypyrimidine are designed to leverage this structural advantage. The methoxy group at the 2-position influences the electronic properties of the pyrimidine ring, while the bromomethyl group at the 5-position serves as a highly versatile handle for introducing a wide array of molecular fragments.

Synthesis of the Core Scaffold: 5-(Bromomethyl)-2-methoxypyrimidine

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for 5-(Bromomethyl)-2-methoxypyrimidine.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Hydroxy-5-methylpyrimidine

-

Dissolve 2-amino-5-methylpyrimidine in aqueous sulfuric acid and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Heat the mixture to 70-80 °C until nitrogen evolution ceases.

-

Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the product.

-

Filter the solid, wash with cold water, and dry to yield 2-hydroxy-5-methylpyrimidine.

Step 2: Synthesis of 2-Methoxy-5-methylpyrimidine

-

To a suspension of 2-hydroxy-5-methylpyrimidine and potassium carbonate in a suitable solvent (e.g., acetone or DMF), add dimethyl sulfate dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-methoxy-5-methylpyrimidine.

Step 3: Synthesis of 5-(Bromomethyl)-2-methoxypyrimidine

-

Dissolve 2-methoxy-5-methylpyrimidine in a non-polar solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

-

Reflux the mixture with stirring for several hours, monitoring the reaction by TLC or GC-MS.

-

Cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-(bromomethyl)-2-methoxypyrimidine.

Chemical Reactivity and Synthetic Utility

The synthetic power of 5-(bromomethyl)-2-methoxypyrimidine lies in the differential reactivity of its functional groups. The bromomethyl group is highly susceptible to nucleophilic substitution (SN2) reactions, while the 2-methoxy group can be a site for nucleophilic aromatic substitution (SNAr), albeit under more forcing conditions than a chloro-substituent.

Reactivity of the Bromomethyl Group

The benzylic-like position of the bromomethyl group makes it an excellent electrophile for a wide range of nucleophiles. This allows for the facile introduction of diverse functionalities at the 5-position of the pyrimidine ring.

Caption: SN2 reactions of the bromomethyl group.

General Protocol for Nucleophilic Substitution at the Bromomethyl Group:

-

Dissolve the nucleophile (e.g., amine, thiol, or alcohol; 1.1 equivalents) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

-

If the nucleophile is an alcohol or thiol, add a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃; 1.5 equivalents) to generate the corresponding alkoxide or thiolate in situ.

-

Add a solution of 5-(bromomethyl)-2-methoxypyrimidine (1.0 equivalent) in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction for 2-12 hours, monitoring its progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

The 2,5-disubstituted pyrimidine scaffold derived from 5-(bromomethyl)-2-methoxypyrimidine is a prominent feature in a variety of therapeutic agents, particularly kinase inhibitors and antiviral compounds.[2]

Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] The pyrimidine core is an effective "hinge-binding" motif, capable of forming key hydrogen bonds with the kinase active site.[1] By elaborating the structure from the 5-(aminomethyl) position, medicinal chemists can introduce functionalities that occupy other regions of the ATP-binding pocket, thereby enhancing potency and selectivity.

Sources

- 1. Synthesis of 5-[1-hydroxy(or methoxy)-2-bromo(or chloro)ethyl]-2'-deoxyuridines and related halohydrin analogues with antiviral and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. visit.gallaudet.edu [visit.gallaudet.edu]

- 3. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for N-Alkylation using 5-(Bromomethyl)-2-methoxypyrimidine

Abstract

This comprehensive guide details the application of 5-(Bromomethyl)-2-methoxypyrimidine as a potent electrophile for the N-alkylation of a diverse range of nitrogen-containing nucleophiles, including primary/secondary amines, nitrogenous heterocycles, and amides. The 2-methoxypyrimidine scaffold is a privileged motif in medicinal chemistry, and its introduction via N-alkylation is a critical synthetic transformation. This document provides an in-depth analysis of the underlying reaction mechanism, discusses critical experimental parameters, and presents detailed, field-proven protocols. The content herein is designed to empower researchers, scientists, and drug development professionals to effectively and reliably utilize this versatile reagent in their synthetic endeavors.

Reagent Profile: 5-(Bromomethyl)-2-methoxypyrimidine

5-(Bromomethyl)-2-methoxypyrimidine is a versatile bifunctional reagent. The bromomethyl group, analogous in reactivity to a benzyl bromide, serves as an excellent electrophile for nucleophilic substitution reactions. The 2-methoxypyrimidine core is a key structural element found in numerous biologically active compounds, making this reagent particularly valuable for introducing this pharmacophore onto a substrate of interest.

Table 1: Physicochemical Properties of 5-(Bromomethyl)-2-methoxypyrimidine

| Property | Value | Reference(s) |

| CAS Number | 1352442-95-5 | [1] |

| Molecular Formula | C₆H₇BrN₂O | [1] |

| Molecular Weight | 203.04 g/mol | [1] |

| Appearance | Off-white to light yellow solid | --- |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended to store under an inert atmosphere. | --- |

Safety & Handling: While specific GHS classifications for this exact compound are not universally available, analogous bromomethylated aromatic compounds are typically classified as irritants and lachrymators. It is imperative to handle 5-(Bromomethyl)-2-methoxypyrimidine in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

The Mechanism of N-Alkylation: An S_N2 Pathway

The N-alkylation reaction with 5-(Bromomethyl)-2-methoxypyrimidine proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. The reaction is initiated by the deprotonation of the nitrogen nucleophile (amine, amide, or heterocycle) by a base, which enhances its nucleophilicity. The resulting anion then attacks the electrophilic methylene carbon of the reagent, displacing the bromide leaving group in a single, concerted step.

Critical Parameters for Successful N-Alkylation

The success and selectivity of the N-alkylation reaction hinge on the careful selection of several key parameters.

-

Choice of Base : The base must be strong enough to deprotonate the N-H bond of the substrate but not so strong as to cause unwanted side reactions.

-

Weak Inorganic Bases (K₂CO₃, Cs₂CO₃): Ideal for primary and secondary amines and many common nitrogenous heterocycles. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate due to its higher solubility in organic solvents and the "cesium effect," which promotes faster alkylation.[2]

-

Strong Bases (NaH, KHMDS): Necessary for less nucleophilic substrates like amides, sulfonamides, and some electron-deficient heterocycles. These bases require strictly anhydrous (dry) reaction conditions.[3][4][5]

-

Organic Bases (DIPEA, Et₃N): Typically used as acid scavengers rather than for deprotonation. They are suitable when dealing with amine hydrohalide salts as starting materials.

-

-

Solvent Selection : The solvent plays a crucial role in solubilizing reactants and influencing reaction rates.

-

Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are the most common choices as they effectively solvate the cation of the base while leaving the nucleophilic anion relatively free, thus accelerating the S_N2 reaction.[2]

-

Ethereal Solvents (THF): Often used in conjunction with strong bases like sodium hydride (NaH).[3]

-

-

Temperature : Most N-alkylations with active bromides like the topic reagent can be conducted at room temperature or with gentle heating (e.g., 40-80 °C) to increase the rate.[4] Reactions involving less reactive nucleophiles may require higher temperatures.

-

Stoichiometry : Over-alkylation to form quaternary ammonium salts or dialkylated products can be a significant side reaction, particularly with primary amines.[6] This can be mitigated by:

-

Using the nitrogen nucleophile as the limiting reagent.

-

Carefully controlling the stoichiometry, often using 1.0 to 1.1 equivalents of the alkylating agent.

-

Experimental Protocols

Safety Precaution: All protocols must be performed in a certified chemical fume hood with appropriate PPE. All solvents should be anhydrous unless otherwise specified.

Protocol 1: N-Alkylation of Primary and Secondary Amines

This protocol employs potassium carbonate, a mild and easy-to-handle base suitable for most aliphatic and aromatic amines.

Materials:

-

Amine (1.0 eq)

-

5-(Bromomethyl)-2-methoxypyrimidine (1.05 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Acetonitrile (or DMF)

-

Ethyl Acetate

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add the amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous acetonitrile to the flask to create a stirrable suspension (approx. 0.1 M concentration relative to the amine).

-

Dissolve 5-(Bromomethyl)-2-methoxypyrimidine (1.05 eq) in a minimal amount of acetonitrile and add it dropwise to the stirring suspension at room temperature.

-

Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Upon completion, cool the mixture to room temperature and filter off the inorganic solids, washing the filter cake with ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the residue by column chromatography on silica gel or by recrystallization as needed.

Table 2: Representative Conditions for Amine Alkylation

| Amine Substrate | Base | Solvent | Temp. (°C) | Typical Time (h) | Notes |

| Aniline | Cs₂CO₃ | DMF | RT | 4-12 | Cesium carbonate often provides higher yields and faster rates.[2] |

| Piperidine | K₂CO₃ | CH₃CN | 50 | 2-6 | Highly nucleophilic secondary amines react quickly. |

| Benzylamine | K₂CO₃ | DMF | RT | 6-18 | Risk of dialkylation; careful control of stoichiometry is key.[6] |

Protocol 2: N-Alkylation of Nitrogenous Heterocycles (e.g., Imidazole)

This protocol provides two methods based on the nucleophilicity of the heterocycle. Method A uses a mild base, while Method B is for less reactive systems requiring a strong base.[3][4]

Method A: Mild Conditions with Potassium Carbonate

-

Follow the procedure outlined in Protocol 1 , using the heterocyclic substrate in place of the amine. This method is suitable for imidazole, pyrazole, and other relatively acidic heterocycles.

Method B: Strong Base Conditions with Sodium Hydride (NaH)

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq).

-

Wash the NaH with anhydrous hexanes (x2) to remove the mineral oil, then carefully decant the hexanes.

-

Add anhydrous THF to the flask, and cool the suspension to 0 °C in an ice bath.

-

Dissolve the heterocycle (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.

-

Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.

-

Cool the mixture back to 0 °C and add a solution of 5-(Bromomethyl)-2-methoxypyrimidine (1.1 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Work-up: Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify as needed.

Protocol 3: N-Alkylation of Amides

Amides are significantly less nucleophilic than amines, necessitating more forcing conditions. This protocol utilizes potassium phosphate (K₃PO₄), a modern and effective base for this transformation.[7]

Materials:

-

Amide (1.0 eq)

-

5-(Bromomethyl)-2-methoxypyrimidine (1.2 eq)

-

Potassium Phosphate (K₃PO₄) (2.0 eq)

-

Tetrabutylammonium Bromide (TBAB) (optional, 0.1 eq)

-

Anhydrous Acetonitrile

Procedure:

-

In a round-bottom flask, combine the amide (1.0 eq), K₃PO₄ (2.0 eq), and optionally, TBAB (as a phase-transfer catalyst).

-

Add anhydrous acetonitrile (approx. 0.2 M concentration relative to the amide).

-

Add 5-(Bromomethyl)-2-methoxypyrimidine (1.2 eq) to the suspension.

-

Heat the reaction mixture to 50-80 °C and stir vigorously until the starting amide is consumed (this may take 12-48 hours, monitor by TLC/LC-MS).

-

Cool the reaction and perform the work-up and purification as described in Protocol 1 .

General Experimental Workflow

The following diagram illustrates the typical laboratory workflow for performing an N-alkylation reaction, from setup to final product isolation.

Troubleshooting Guide

Table 3: Common Problems and Solutions

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Base is not strong enough. 2. Insufficient temperature. 3. Deactivated substrate (e.g., strong electron-withdrawing groups). 4. Reagent degradation. | 1. Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃; K₂CO₃ → NaH).[2][3] 2. Increase the reaction temperature in 10-20 °C increments. 3. Use a stronger base and higher temperature. 4. Use freshly acquired or properly stored 5-(Bromomethyl)-2-methoxypyrimidine. |

| Dialkylation Product Observed | 1. Stoichiometry of alkylating agent is too high. 2. Reaction temperature is too high or reaction time is too long. 3. Primary amine is highly nucleophilic. | 1. Use the amine as the limiting reagent or reduce the equivalents of the alkylating agent to ≤1.0.[6] 2. Run the reaction at a lower temperature. 3. Add the alkylating agent slowly at a low temperature (e.g., 0 °C). |

| Complex Mixture of Products | 1. Reagent or substrate decomposition. 2. Undesired side reactions (e.g., elimination). | 1. Run the reaction at a lower temperature. Ensure inert atmosphere if using air-sensitive reagents. 2. Use a less-hindered, non-nucleophilic base. |

References

-

NextSDS. (n.d.). 5-bromo-2-(methoxymethyl)pyrimidine — Chemical Substance Information. Retrieved from [Link][8]

-

Sinfoo Biotech. (n.d.). Pyrimidine, 5-(bromomethyl)-2-methoxy-,(CAS# 1352442-95-5). Retrieved from [Link][1]

-

Google Patents. (n.d.). US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines. Retrieved from [2]

-

Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link][9]

-

eScholarship.org. (n.d.). Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. Retrieved from [Link][7]

-

Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link][6]

-

Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides? Retrieved from [Link][5]

Sources

- 1. Pyrimidine, 5-(bromomethyl)-2-methoxy-,(CAS# 1352442-95-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. escholarship.org [escholarship.org]

- 8. nextsds.com [nextsds.com]

- 9. Amine alkylation - Wikipedia [en.wikipedia.org]

Application Note: Strategic Synthesis of Potent Kinase Inhibitors Utilizing 5-(Bromomethyl)-2-methoxypyrimidine

Abstract

The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its role in numerous FDA-approved kinase inhibitors.[1][2] Its intrinsic ability to form critical hydrogen bond interactions within the ATP-binding pocket of kinases makes it an ideal framework for designing potent and selective therapeutic agents.[1] This guide details the strategic application of 5-(Bromomethyl)-2-methoxypyrimidine , a versatile and reactive building block, for the synthesis of 2,5-disubstituted pyrimidine-based kinase inhibitors. We provide an in-depth analysis of its chemical reactivity, a robust synthetic workflow, detailed experimental protocols for synthesis and biological evaluation, and insights into structure-activity relationship (SAR) development.

Introduction: The Pyrimidine Core and the Utility of 5-(Bromomethyl)-2-methoxypyrimidine

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] Small molecule kinase inhibitors have revolutionized treatment paradigms, and compounds built around a pyrimidine core are among the most successful.[2][5] The pyrimidine ring system effectively mimics the adenine base of ATP, enabling competitive inhibition at the enzyme's active site.[6]

5-(Bromomethyl)-2-methoxypyrimidine is an exceptionally useful starting material for constructing libraries of potential kinase inhibitors. Its value lies in its distinct reactive sites:

-

The 5-(Bromomethyl) Group: This benzylic-like bromide is highly electrophilic and serves as the primary site for introducing molecular diversity. It readily undergoes nucleophilic substitution (S_N2) reactions with a wide array of nucleophiles (amines, thiols, phenols, etc.), allowing for the systematic exploration of the chemical space in the solvent-exposed region of the kinase ATP-binding site.[7]

-

The 2-Methoxy Group: This group provides stability and specific electronic properties to the pyrimidine core. It acts as a hydrogen bond acceptor and can be crucial for anchoring the inhibitor within the kinase hinge region. Unlike a chloro-substituent, it is relatively inert to nucleophilic aromatic substitution, making the synthetic sequence highly predictable and focused on the C5 position.[8]

This combination allows for a focused and efficient synthetic strategy, where the primary pharmacophore is built off the C5-methyl position.

Synthetic Strategy and Experimental Workflow

The overarching strategy for leveraging 5-(Bromomethyl)-2-methoxypyrimidine is a direct and modular one-step nucleophilic substitution to generate a key intermediate, which can then be evaluated or further elaborated. This approach is efficient for building a library of diverse compounds for screening.

Core Reaction: Nucleophilic Substitution

The primary synthetic transformation involves the displacement of the bromide atom by a nucleophile (Nu-H), typically an amine, to form a stable carbon-nitrogen bond. This reaction is generally high-yielding and proceeds under mild conditions.

Caption: Core nucleophilic substitution at the C5-bromomethyl position.

Generalized Experimental Workflow

A robust workflow for inhibitor development begins with synthesis and culminates in biological validation. This iterative process is central to identifying lead compounds.

Caption: A generalized workflow for kinase inhibitor synthesis and evaluation.

Detailed Experimental Protocols

The following protocols provide a practical framework for the synthesis and biological evaluation of kinase inhibitors derived from 5-(Bromomethyl)-2-methoxypyrimidine.

Protocol 1: Synthesis of a 5-((Anilinomethyl)methyl)-2-methoxypyrimidine Derivative (General Procedure)

This protocol describes a representative nucleophilic substitution reaction.

Materials:

-

5-(Bromomethyl)-2-methoxypyrimidine (1.0 eq)

-

Aniline derivative (e.g., 3-chloroaniline) (1.1 eq)

-

Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 5-(Bromomethyl)-2-methoxypyrimidine in DMF (0.2 M), add the selected aniline derivative (1.1 eq) followed by potassium carbonate (2.0 eq).

-

Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (2x) and then with brine (1x) to remove DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 2,5-disubstituted pyrimidine product.

-

Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the ability of a compound to inhibit the activity of a target kinase by quantifying the amount of ATP consumed.[3]

Materials:

-

Purified target kinase (e.g., Aurora A, CDK9)

-

Kinase-specific substrate peptide

-

Synthesized pyrimidine inhibitors (test compounds) dissolved in DMSO

-

ATP solution

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Microplate reader capable of measuring luminescence

Procedure:

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, the specific substrate, and the test compound at various concentrations (typically a 10-point serial dilution). Include positive (no inhibitor) and negative (no kinase) controls.

-

Initiation: Initiate the kinase reaction by adding ATP at a concentration close to its K_m value.

-

Incubation: Incubate the plate at 30°C for 60 minutes to allow the enzymatic reaction to proceed.

-

Termination & Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

-

-

Data Analysis: Measure the luminescence signal using a microplate reader. The light output is proportional to the ADP concentration and thus to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.[3]

Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the synthesized inhibitors on cancer cell lines.[3][9]

Materials:

-

Cancer cell line (e.g., HCT116, A549)[9]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidic isopropanol)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO). Incubate for 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).[6]

Data Presentation and SAR Insights

Systematic modification of the R-group introduced via nucleophilic substitution allows for the development of a structure-activity relationship (SAR). The goal is to understand how changes in the substituent's size, electronics, and hydrogen-bonding capacity affect kinase inhibition and cellular potency.

Table 1: Representative SAR Data for a Hypothetical Series of 2-methoxypyrimidine Inhibitors (Note: Data are for illustrative purposes to demonstrate SAR principles)

| Compound ID | R-Group (at C5-methylamino position) | Target Kinase IC₅₀ (nM) (e.g., Aurora A) | HCT116 Cell GI₅₀ (nM) |

| 1a | Phenyl | 850 | >10,000 |

| 1b | 4-Fluorophenyl | 420 | 8,500 |

| 1c | 3-Chlorophenyl | 150 | 2,100 |

| 1d | 3-Aminophenyl | 95 | 980 |

| 1e | N-methylpiperazin-4-yl-phenyl | 15 | 120 |

SAR Interpretation:

-

Basic Substitution: An unsubstituted phenyl group (1a ) shows weak activity.

-

Electronic Effects: Adding electron-withdrawing groups like fluorine (1b ) and chlorine (1c ) improves potency, suggesting a specific electronic or steric interaction in the binding pocket.

-

Hydrogen Bonding: Introducing a hydrogen bond donor like the amino group in 1d further enhances activity, indicating a potential interaction with a nearby residue.

-

Solubility and Extended Binding: The addition of a basic, solubilizing group like N-methylpiperazine (1e ) often dramatically improves both enzymatic and cellular potency. This moiety can extend into the solvent-exposed region and form favorable interactions.[10][11]

Biological Context: Kinase Signaling Pathway

The synthesized inhibitors typically act by blocking the phosphorylation cascade that drives cell proliferation. For example, Cyclin-Dependent Kinases (CDKs) are critical regulators of the cell cycle.[11]

Caption: Simplified cell cycle regulation and the point of CDK inhibition.

Conclusion

5-(Bromomethyl)-2-methoxypyrimidine is a high-value, versatile starting material for the efficient synthesis of 2,5-disubstituted pyrimidine libraries. Its predictable reactivity at the C5-bromomethyl position allows for rapid diversification and the systematic exploration of structure-activity relationships. The protocols and strategies outlined in this guide provide a solid foundation for researchers engaged in drug discovery to design and develop novel and potent kinase inhibitors for various therapeutic applications.

References

-

Shinde, G. P., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. Available at: [Link]

-

ResearchGate. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]

-

Lin, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available at: [Link]

-

Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Ministry of Health and Prevention, United Arab Emirates. Available at: [Link]

-

Wang, S., et al. (2021). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. European Journal of Medicinal Chemistry, 214, 113244. Available at: [Link]

-

ResearchGate. (2024). Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Retrieved from [Link]

-

Jarvest, R. L., et al. (2001). Structure-activity studies of 5-substituted pyridopyrimidines as adenosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Pharmacological Research. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. digibug.ugr.es [digibug.ugr.es]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. visit.gallaudet.edu [visit.gallaudet.edu]

- 9. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: 5-(Bromomethyl)-2-methoxypyrimidine as a Versatile Precursor for Active Pharmaceutical Ingredient (API) Synthesis

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antiviral and anticancer properties.[1][2][3] 5-(Bromomethyl)-2-methoxypyrimidine is a highly functionalized heterocyclic building block designed for strategic incorporation into complex molecular architectures. Its value lies in the differential reactivity of its two key electrophilic sites: the highly reactive bromomethyl group at the C5 position, and the potential for modification at the C2 methoxy position. The benzylic-like bromide offers a prime site for nucleophilic substitution, allowing for the facile introduction of diverse side chains, while the pyrimidine ring itself provides a rigid framework for orienting pharmacophoric elements. This guide provides an in-depth exploration of 5-(Bromomethyl)-2-methoxypyrimidine, detailing its synthesis, core reactivity, and application in the synthesis of API intermediates, with a particular focus on its role in constructing precursors for modern therapeutics.

Physicochemical Characteristics and Handling

A thorough understanding of the precursor's properties is fundamental to its effective and safe use in synthesis.

| Property | Value | Reference |

| IUPAC Name | 5-(Bromomethyl)-2-methoxypyrimidine | - |

| Molecular Formula | C₆H₇BrN₂O | - |

| Molecular Weight | 203.04 g/mol | - |

| CAS Number | Not broadly listed; structurally related to known compounds. | [4] |

| Appearance | Expected to be a solid at room temperature | General Knowledge |

| Reactivity | The bromomethyl group is a potent electrophile and alkylating agent. | [5] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMF, THF, CH₂Cl₂). | General Knowledge |

Safety and Handling Precautions

As an alkylating agent, 5-(Bromomethyl)-2-methoxypyrimidine should be handled with care. It is classified as a skin and eye irritant.[6][7]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[7][8]

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8]

-

Storage: Store in a tightly sealed container in a cool, dark, and dry place away from incompatible materials such as strong oxidizing agents and strong bases.[6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[8]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[7] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[6] Seek medical attention if irritation persists.

Plausible Synthetic Route for 5-(Bromomethyl)-2-methoxypyrimidine

While not a commodity chemical, a plausible and efficient synthesis can be devised from readily available starting materials, leveraging well-established bromination chemistry. The most direct approach involves the radical bromination of 5-methyl-2-methoxypyrimidine.

Caption: Plausible synthesis via radical bromination.

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is the reagent of choice for allylic and benzylic bromination. It provides a low, constant concentration of bromine in the reaction mixture, which minimizes side reactions like aromatic bromination.

-

AIBN (Azobisisobutyronitrile): AIBN is a standard radical initiator. Upon heating, it decomposes to form nitrogen gas and cyanoisopropyl radicals, which initiate the chain reaction.

-

Carbon Tetrachloride (CCl₄): A non-polar solvent that is inert under radical conditions. Other solvents like cyclohexane can also be used. The reaction is typically run under reflux to facilitate the thermal decomposition of AIBN.

Core Reactivity: Nucleophilic Substitution

The primary utility of 5-(Bromomethyl)-2-methoxypyrimidine in API synthesis stems from the high electrophilicity of the bromomethyl group. This group readily undergoes nucleophilic substitution (Sₙ2) reactions with a wide array of nucleophiles, serving as a versatile handle for introducing key pharmacophoric fragments.

Caption: General scheme for nucleophilic substitution.

This reactivity allows for the covalent linkage of the pyrimidine core to various functional groups, including amines, thiols, and alcohols, which are prevalent in biologically active molecules.[5]

Application in API Synthesis: Rosuvastatin Intermediate Analogue

Rosuvastatin is a widely prescribed statin drug used to lower cholesterol.[9] Its synthesis involves key pyrimidine-containing intermediates.[10][11] The bromomethylpyrimidine core is structurally analogous to intermediates like N-[5-bromomethyl-4-(4-fluorophenyl)-6-isopropyl-2-pyrimidinyl]-N-methylmethanesulfonamide, which is used to build the drug's side chain via a Wittig or similar olefination reaction.[9][10]

The protocol below describes the synthesis of a key phosphonium salt intermediate, a critical step that precedes the Wittig reaction.

Sources

- 1. researchgate.net [researchgate.net]

- 2. orientjchem.org [orientjchem.org]

- 3. wjarr.com [wjarr.com]

- 4. 1476795-98-8|5-Bromo-2-(methoxymethyl)pyrimidine|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. fishersci.com [fishersci.com]

- 9. Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction [scirp.org]

- 10. CN101376647A - Synthetic method for synthesizing rosuvastatin intermediate and rosuvastatin - Google Patents [patents.google.com]

- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

Application Note: 5-(Bromomethyl)-2-methoxypyrimidine in Heterocyclic Compound Synthesis and Drug Discovery

Executive Summary & Strategic Rationale

In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties heavily relies on strategic bioisosteric replacements. 5-(Bromomethyl)-2-methoxypyrimidine has emerged as a highly privileged building block for the installation of the 2-methoxypyrimidin-5-ylmethyl moiety[1].

This reagent is primarily utilized as a potent electrophile in SN2 alkylation reactions. The strategic incorporation of the 2-methoxypyrimidine ring serves multiple purposes in drug design:

-

Bioisosterism: It acts as an excellent bioisostere for benzyl, pyridyl, and other aryl groups, often maintaining or enhancing target affinity while drastically altering the physicochemical profile[1].

-

Hydrogen Bonding: The pyrimidine nitrogens and the methoxy oxygen act as key hydrogen bond acceptors, which are frequently exploited in targeting the hinge region of kinases or specific pockets in G-protein-coupled receptors (GPCRs)[2].

-

ADME Optimization: Compared to a standard phenyl ring, the electron-deficient pyrimidine lowers the overall lipophilicity (LogP) and increases aqueous solubility, while the methoxy group provides metabolic stability against oxidative degradation[3].

This application note provides a comprehensive, self-validating guide to utilizing 5-(bromomethyl)-2-methoxypyrimidine in complex heterocyclic synthesis, detailing mechanistic causality and optimized protocols.

Physicochemical Profiling

Understanding the physical parameters of 5-(bromomethyl)-2-methoxypyrimidine is critical for ensuring reagent stability and reaction reproducibility. The bromomethyl group is prone to hydrolysis in the presence of atmospheric moisture and can undergo slow polymerization if stored improperly.

| Parameter | Value / Description |

| Chemical Name | 5-(Bromomethyl)-2-methoxypyrimidine |

| CAS Number | 1352442-95-5 |

| Molecular Formula | C6H7BrN2O |

| Molecular Weight | 203.04 g/mol |

| Appearance | White to off-white solid |

| Electrophilicity | High (Primary benzylic-type bromide) |

| Storage Conditions | 2–8 °C, stored under inert gas (Ar/N2) to prevent hydrolysis. |

Mechanistic Pathways & Workflow Visualization

The versatility of 5-(bromomethyl)-2-methoxypyrimidine lies in its ability to undergo rapid nucleophilic substitution ( SN2 ) with a variety of heteroatoms (N, O, S) or to be converted into a boronate ester for subsequent palladium-catalyzed cross-coupling.

Divergent synthetic workflows utilizing 5-(Bromomethyl)-2-methoxypyrimidine.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step through specific in-process controls and mechanistic rationales.

Protocol A: N-Alkylation of Heterocyclic Amines

This protocol is widely used in the synthesis of triazolopyrimidines and other kinase inhibitors where an amine must be functionalized with the 2-methoxypyrimidin-5-ylmethyl group[2].

Reagents & Materials:

-

Secondary/Primary Amine (1.0 eq)

-

5-(Bromomethyl)-2-methoxypyrimidine (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

-

Preparation: Dissolve the amine in anhydrous DMF under an argon atmosphere.

-

Base Addition: Add DIPEA (2.0 eq) to the solution.

-

Causality: DIPEA is a sterically hindered, non-nucleophilic base. It effectively neutralizes the HBr generated during the reaction without competing with the amine for the electrophilic bromomethyl carbon, preventing unwanted side reactions.

-

-

Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add 5-(bromomethyl)-2-methoxypyrimidine (1.1 eq) portion-wise.

-

Causality: The benzylic-type bromide is highly reactive. Cooling the reaction prevents exothermic degradation and minimizes the risk of over-alkylation (quaternization).

-

-

Reaction: Remove the ice bath, allow the mixture to warm to room temperature (RT), and stir for 2–4 hours.

-

Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The disappearance of the starting material mass ( m/z 203/205 [M+H]+ ) and the emergence of the target product mass confirm complete conversion.

-

Workup: Quench the reaction with distilled water and extract with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with 5% aqueous LiCl solution (3x).

-

Causality: DMF is highly miscible with organic solvents. Washing with aqueous LiCl drastically increases the polarity of the aqueous phase, effectively forcing the DMF out of the organic layer and preventing solvent carryover during concentration.

-

-

Purification: Dry over anhydrous Na2SO4 , filter, concentrate in vacuo, and purify via silica gel flash chromatography.

Protocol B: O-Alkylation for Ether Synthesis

Used for the synthesis of complex antiviral agents and receptor antagonists where a phenolic or aliphatic hydroxyl group requires functionalization[4].

Step-by-Step Methodology:

-

Deprotonation: Suspend K2CO3 (2.5 eq) in a solution of the target phenol (1.0 eq) in anhydrous DMF. Stir at RT for 30 minutes.

-

Causality: Pre-stirring with a mild base generates the highly nucleophilic phenoxide ion. For aliphatic alcohols, a stronger base like NaH (1.5 eq) in THF is required to achieve complete deprotonation.

-

-

Alkylation: Add 5-(bromomethyl)-2-methoxypyrimidine (1.2 eq) and heat the mixture to 50 °C for 4–6 hours.

-

Self-Validation: Monitor via TLC (Hexane/EtOAc 3:1) under UV light (254 nm). The bromide is strongly UV-active; its complete consumption indicates the reaction has reached its endpoint.

-

Workup: Dilute with water to dissolve inorganic salts and extract with Dichloromethane (DCM). Wash the organic layer with 1M NaOH to remove any unreacted phenol, followed by brine.

Protocol C: Miyaura Borylation (Boronate Ester Synthesis)

Conversion of the bromide to a boronate ester allows the pyrimidine moiety to be utilized as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.

Step-by-Step Methodology:

-

Setup: In a Schlenk flask, combine 5-(bromomethyl)-2-methoxypyrimidine (1.0 eq), bis(pinacolato)diboron ( B2pin2 ) (1.2 eq), and Potassium Acetate (KOAc) (3.0 eq) in anhydrous 1,4-Dioxane.

-

Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq).

-

Degassing: Perform three freeze-pump-thaw cycles or bubble argon through the solution for 15 minutes.

-

Causality: Palladium(0) active species are highly sensitive to oxidation. Strict removal of dissolved oxygen prevents catalyst deactivation and homocoupling side reactions.

-

-

Reaction: Heat to 80 °C for 12 hours.

-

Causality: KOAc is chosen over stronger bases (like Na2CO3 ) because it is basic enough to facilitate the transmetalation step but mild enough not to hydrolyze the newly formed boronate ester.

-

-

Workup: Filter the cooled mixture through a pad of Celite to remove palladium black and insoluble inorganic salts. Concentrate and purify via chromatography.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters and expected yields based on the protocols described above, providing a benchmark for experimental design.

| Reaction Type | Nucleophile / Partner | Base | Solvent | Temp (°C) | Typical Yield (%) | Key Application |

| N-Alkylation | 1° / 2° Amines | DIPEA / Et3N | DMF / MeCN | 0 to RT | 75 - 90 | Kinase Inhibitors[2] |

| O-Alkylation | Phenols / Alcohols | K2CO3 / NaH | DMF / THF | 50 - 60 | 65 - 85 | Antiviral Agents[4] |

| S-Alkylation | Thiols | Cs2CO3 | MeCN | RT | 80 - 95 | GPCR Ligands |

| Borylation | B2pin2 | KOAc | 1,4-Dioxane | 80 | 60 - 75 | Cross-Coupling Intermediates |

References

-

US Patent 11207325B2 Triazolopyrimidine compounds and uses thereof URL:[2]

-

US Patent 8729089B2 Pyrido(3,2-d)pyrimidines useful for treating viral infections URL:[4]

-

ACS Publications From Methaqualone and Beyond: Structure–Activity Relationship of 6-, 7-, and 8-Substituted 2,3-Diphenyl-quinazolin-4(3H) URL:[Link][1]

-

ChemRxiv Novel Tacrine-Based Compounds: Bridging Cholinesterase Inhibition and NMDAR Antagonism URL:[Link][3]

Sources

Technical Support Center: Storage and Handling of 5-(Bromomethyl)-2-methoxypyrimidine

Welcome to the technical support guide for 5-(Bromomethyl)-2-methoxypyrimidine. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this valuable synthetic intermediate to prevent its primary degradation pathway: hydrolysis. Understanding and controlling the stability of this reagent is critical for ensuring experimental reproducibility, high yields, and purity of target compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the stability and handling of 5-(Bromomethyl)-2-methoxypyrimidine.

Q1: Why is 5-(Bromomethyl)-2-methoxypyrimidine so susceptible to hydrolysis?

A: The high reactivity of 5-(Bromomethyl)-2-methoxypyrimidine stems from the electronic nature of its bromomethyl group. This group is structurally analogous to a benzylic bromide. The carbon atom bonded to the bromine is adjacent to the pyrimidine ring, which can stabilize the transition state of a nucleophilic substitution reaction.[1][2] Water, even ambient moisture from the atmosphere, can act as a nucleophile, attacking this electrophilic carbon and displacing the bromide ion to form 5-(hydroxymethyl)-2-methoxypyrimidine and hydrobromic acid (HBr).[3] This reactivity makes the compound an excellent building block for synthesis but also renders it vulnerable to degradation if not stored correctly.[4][5]

Q2: What are the definitive signs that my sample of 5-(Bromomethyl)-2-methoxypyrimidine has degraded?

A: Visual inspection can sometimes reveal degradation. The compound, typically a solid, may appear discolored, clumpy, or sticky upon absorbing moisture. However, significant hydrolysis can occur without obvious visual changes. The most reliable way to assess purity is through analytical techniques. In High-Performance Liquid Chromatography (HPLC), you would observe a new, typically more polar peak corresponding to the 5-(hydroxymethyl)-2-methoxypyrimidine byproduct. Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the identity of this impurity by its mass.[6]

Q3: What are the consequences of using a partially hydrolyzed sample in my experiment?

A: Using a compromised reagent can have several negative consequences. Firstly, it introduces the inactive 5-(hydroxymethyl)-2-methoxypyrimidine into your reaction, which will not participate in the desired nucleophilic substitution, leading to significantly lower yields of your target molecule. Secondly, the presence of this impurity complicates the purification process, often requiring additional chromatographic steps. Finally, the hydrobromic acid (HBr) byproduct of hydrolysis can alter the pH of your reaction mixture, potentially causing unintended side reactions or degradation of other sensitive reagents.

Q4: What are the absolute best-practice storage conditions?

A: Based on data from structurally similar bromomethylated heterocycles, the ideal storage conditions are designed to rigorously exclude moisture, heat, and light.[7][8] The compound should be stored in a freezer at or below -20°C, under an inert atmosphere (argon or nitrogen), in a tightly sealed, amber glass vial.[7] For added protection, the vial should be placed inside a laboratory desiccator.

Section 2: The Chemistry of Degradation

To effectively prevent hydrolysis, it is crucial to understand the chemical transformation that occurs. The primary degradation route is a nucleophilic substitution reaction where water displaces the bromide.

Caption: Hydrolysis pathway of 5-(Bromomethyl)-2-methoxypyrimidine.

This reaction is often autocatalytic, as the generated hydrobromic acid can create an acidic microenvironment that may accelerate the degradation of the remaining material.

Section 3: Troubleshooting Guide

| Observed Problem | Probable Cause | Recommended Action |

| Low or no yield in a nucleophilic substitution reaction. | The 5-(Bromomethyl)-2-methoxypyrimidine starting material has likely hydrolyzed, reducing the amount of active reagent available for the reaction. | 1. Do not proceed with the reaction. 2. Assess the purity of your starting material using the QC protocol outlined in Section 4.2 . 3. If degradation is confirmed, procure a fresh batch of the reagent. 4. Review and strictly adhere to the storage protocol in Section 4.1 . |

| Complex product mixture with a significant polar impurity. | The hydrolyzed form, 5-(hydroxymethyl)-2-methoxypyrimidine, is present as a major impurity in the starting material. | 1. Isolate and characterize the main byproduct to confirm its identity. 2. Check the starting material purity via HPLC-MS or NMR. 3. Discard the compromised reagent and acquire a new lot. |

| The solid reagent appears clumpy, sticky, or discolored. | The reagent has been exposed to significant amounts of atmospheric moisture, leading to physical changes and chemical degradation. | 1. Immediately cease using this batch of the reagent. 2. Dispose of the material according to your institution's safety guidelines. 3. Order a fresh supply and implement the stringent storage protocol detailed below upon its arrival. |

Section 4: Protocols for Storage and Quality Control

Adherence to rigorous protocols is the only way to guarantee the integrity of 5-(Bromomethyl)-2-methoxypyrimidine.

Best Practices for Storage and Handling

This protocol should be implemented immediately upon receiving a new shipment of the reagent.

Caption: Recommended workflow for receiving and storing the reagent.

Summary of Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | Freezer, ≤ -20°C | Slows the kinetic rate of the hydrolysis reaction.[7] |

| Atmosphere | Inert Gas (Dry Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, which are the key reactants for degradation.[8] |

| Container | Tightly sealed, amber glass vial | Prevents moisture ingress and protects the light-sensitive compound from potential photodecomposition. |

| Handling | Aliquot upon receipt | Prevents repeated warming/cooling cycles and exposure of the bulk material to the atmosphere. |

| Secondary Barrier | Store vials inside a desiccator | Provides an additional layer of protection against ambient moisture, especially in high-humidity environments. |

Protocol: Quality Control (QC) by UHPLC-MS

This protocol provides a reliable method to verify the purity of your 5-(Bromomethyl)-2-methoxypyrimidine before use.

Objective: To separate and identify the parent compound from its primary hydrolytic degradant, 5-(hydroxymethyl)-2-methoxypyrimidine.

Instrumentation & Materials:

-

UHPLC system coupled with a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

-

C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Sample Diluent: Acetonitrile.

Procedure:

-

Sample Preparation:

-

Carefully weigh ~1 mg of 5-(Bromomethyl)-2-methoxypyrimidine.

-

Dissolve in 10 mL of acetonitrile to create a 100 µg/mL stock solution.

-

Further dilute 1:100 in acetonitrile to a final concentration of 1 µg/mL for injection.

-

-

UHPLC Method:

-

Column Temperature: 40°C

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 2 µL

-

Gradient:

-

0.0 min: 10% B

-

3.0 min: 95% B

-

4.0 min: 95% B

-

4.1 min: 10% B

-

5.0 min: 10% B (End)

-

-

-

Mass Spectrometry Method:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+)

-

Scan Range: m/z 100-300

-

Expected Masses:

-

5-(Bromomethyl)-2-methoxypyrimidine [M+H]⁺: m/z ~202.9/204.9 (characteristic isotopic pattern for Bromine).

-

5-(Hydroxymethyl)-2-methoxypyrimidine [M+H]⁺: m/z ~141.1.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the parent compound and the hydrolysis product.

-

A pure sample should show a dominant peak for the parent compound with its characteristic bromine isotope pattern and a negligible or non-existent peak for the hydrolysis product.

-

The presence of a significant peak at m/z ~141.1, eluting earlier (more polar) than the parent compound, confirms hydrolysis.[9]

-

References

-

BLD Pharm. (n.d.). 2-(Bromomethyl)pyrimidine. Retrieved from BLD Pharm website.

-

ChemicalBook. (n.d.). 2-Bromopyrimidine(4595-60-2). Retrieved from ChemicalBook.

-

BLD Pharm. (n.d.). 4-(Bromomethyl)pyrimidine. Retrieved from BLD Pharm website.

-

Shi, M., & Feng, Y.-S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. The Journal of Organic Chemistry, 66(10), 3235–3237.

-

Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from Master Organic Chemistry.

-

Oh, K., et al. (2012). Direct and Selective Benzylic Oxidation of Alkylarenes via C–H Abstraction Using Alkali Metal Bromides. Organic Letters, 14(9), 2378–2381.

-

Chemistry Steps. (2024). Benzylic Bromination. Retrieved from Chemistry Steps.

-

ChemicalBook. (n.d.). 5-Bromo-2-methoxypyrimidine CAS#: 14001-66-2. Retrieved from ChemicalBook.

-

Lin, T. S., & Prusoff, W. H. (1978). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. Journal of Medicinal Chemistry, 21(1), 109–112.

-

BLD Pharm. (n.d.). 5-Bromo-2-(methoxymethyl)pyrimidine. Retrieved from BLD Pharm website.

-

Xu, J., et al. (2019). Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. ChemistrySelect, 4(1), 109-112.

-

Sigma-Aldrich. (n.d.). 5-Bromo-2-methoxypyrimidine 97%. Retrieved from Sigma-Aldrich website.

-

EvitaChem. (n.d.). Buy 2,4-Diamino-5-(bromomethyl)pyrimidine. Retrieved from EvitaChem website.

-

Sigma-Aldrich. (n.d.). 2-(Bromomethyl)pyridine hydrobromide 98%. Retrieved from Sigma-Aldrich website.

-

NextSDS. (n.d.). 5-bromo-2-(methoxymethyl)pyrimidine — Chemical Substance Information. Retrieved from NextSDS.

-

BenchChem. (n.d.). Application Notes: Strategic Introduction of the Pyrimidine Motif Using 5-(Bromomethyl)-2-chloropyrimidine. Retrieved from BenchChem.

-

Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. Retrieved from Google Patents.

-

University of Dundee. (2023). A review of the analytical techniques for the detection of anabolic–androgenic steroids within biological. Retrieved from University of Dundee Research Portal.

-

BenchChem. (n.d.). Application Notes and Protocols: 5-(Bromomethyl)-2-chloropyrimidine in the Synthesis of Kinase Inhibitors. Retrieved from BenchChem.

-

MDPI. (2025). (Z)-2-(Bromomethyl)-3-(hydroxymethylene)-7-methoxy-5-methyl-2-(tribromomethyl)-4-chromanone. Retrieved from MDPI.

-

Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.

-

Venugopal, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 140-145.

-

CVUA Stuttgart. (2018). Bestimmung von Pyrrolizidinalkaloiden (PA) und Tropanalkaloiden (TA) in Mehl mittels LC-MS/MS. Retrieved from CVUA Stuttgart.

-

Chen, Y.-L., et al. (2024). Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring. Journal of Food and Drug Analysis, 32(2), 161-170.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 54198-85-5|2-(Bromomethyl)pyrimidine|BLD Pharm [bldpharm.com]

- 8. 54198-78-6|4-(Bromomethyl)pyrimidine|BLD Pharm [bldpharm.com]

- 9. "Development and validation of an analytical method for determination o" by Ying-Tzu Shieh, Te-I Weng et al. [jfda-online.com]

Technical Support Center: Optimizing Reaction Yields with 5-(Bromomethyl)-2-methoxypyrimidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter yield bottlenecks when utilizing highly reactive building blocks.

5-(Bromomethyl)-2-methoxypyrimidine (CAS: 1352442-95-5) is a potent electrophile widely used in medicinal chemistry for N-alkylation and O-alkylation workflows. However, its inherent reactivity often leads to competitive side reactions, particularly hydrolysis and dimerization, if not handled with precise mechanistic control.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve >90% yields in your substitution reactions.

Part 1: Core Troubleshooting & FAQs

Q1: Why does my 5-(Bromomethyl)-2-methoxypyrimidine degrade during storage or in the reaction mixture?

A1: The primary culprit is hydrolysis . The 2-methoxy group on the pyrimidine ring acts as a strong electron-donating group via resonance. This electron density stabilizes the incipient partial positive charge at the benzylic position during a substitution event, making the bromomethyl carbon exceptionally electrophilic.

Because of this heightened reactivity, the compound is highly susceptible to nucleophilic attack by ambient moisture, rapidly degrading into 5-(hydroxymethyl)-2-methoxypyrimidine[1]. Even trace amounts of water in your solvent or atmospheric humidity during storage can cause significant degradation[2].

Q2: My N-alkylation yields are plateauing at 40-50%. How do I suppress side reactions?